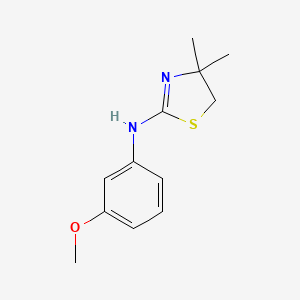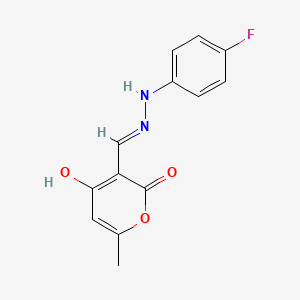![molecular formula C12H15N3O2S B2367707 ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate CAS No. 320423-20-9](/img/structure/B2367707.png)
ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”. However, cyanoacrylate derivatives are known to be important intermediate precursors for the synthesis of different heterocyclic derivatives2.Molecular Structure Analysis
The molecular structure of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is not explicitly mentioned in the search results. However, similar compounds such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate have been reported2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” are not explicitly mentioned in the search results.Scientific Research Applications
Adhesive Modification
- Scientific Field : Polymer Science
- Application Summary : Cyanoacrylate adhesives are widely used in technology and medicine due to their unique specific features . Different modification techniques are used to improve CA properties: introduction of cross-linking agents, comonomers, thickening and plasticizing agents, accelerators, stabilizers, and other additives .
- Methods of Application : Different amounts (5–5000 ppm) of citric, pyruvic, trimellitic, and other acids are introduced into CAs to improve impact strength . The modification of CAs with adducts of trifluoroacetic acid and epoxy compounds also allows improving the shock strength and the shear strength of the glue compounds, preserving a high curing rate and viability .
- Results or Outcomes : The modification techniques have resulted in enhanced shear strength and peel strength, impact strength, and thermal stability .
Inhibition of Mitochondrial Pyruvate Transport
- Scientific Field : Biochemistry
- Application Summary : (2 E)-2-cyano-3-phenylprop-2-enoate derivatives can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde and acetate during alcoholic fermentation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Polymerisation of Renewable Terpene (Meth)acrylates
- Scientific Field : Polymer Chemistry
- Application Summary : Terpenes are ideal candidates for sustainable polymer feedstocks, due to their natural abundance and availability from existing waste streams . A range of terpene(meth)acrylate monomers can be synthesised from the most commonly available terpenes (α-pinene, -pinenene and β limonene) and that these readily undergo radical polymerisation .
- Methods of Application : The synthesis of well-defined polymers and precise di- and multiblock copolymer architectures by use of RAFT control .
- Results or Outcomes : A very wide range of Tg values are observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate), and these are exploited to create renewably-sourced hard–soft block copolymers .
Forensic Applications
- Scientific Field : Forensic Science
- Application Summary : In forensics, cyanoacrylate ester has excellent non-destructive impressioning abilities, which are especially important when lifting fingerprints from delicate evidence items, or when the prints could not be lifted using traditional means such as fingerprinting powder .
- Methods of Application : The procedure involves heating the acrylate in a sealed chamber. Its fumes then react with deposited proteins that form into a white, stable, and clear print outlines .
- Results or Outcomes : The resulting prints could be used ‘as is’ or enhanced further by staining them with darker pigments .
Synthesis of Substituted Olefins
- Scientific Field : Organic Chemistry
- Application Summary : Cyanoacrylates can be used in the synthesis of substituted olefins . For instance, the condensation reaction of benzaldehyde with ethyl cyanoacetate in the presence of a nano-ZnO catalyst results in the formation of ethyl 2-cyano-3-phenylacrylate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Production of Cyanoacrylate Glues
- Scientific Field : Industrial Chemistry
- Application Summary : Ethyl cyanoacrylate, a cyanoacrylate ester, is the main component of cyanoacrylate glues . It is a colorless liquid with low viscosity and a faint sweet smell in pure form .
- Methods of Application : Ethyl cyanoacrylate is prepared by the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction affords the polymer, which is subsequently sintered, thermally “cracked” to give the monomer .
- Results or Outcomes : The resulting product is used in various applications, including as an adhesive in technology and medicine .
Safety And Hazards
There is no specific safety and hazard information available for “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.
Future Directions
There is no specific information available on the future directions of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXCUMMLHPRTFY-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide](/img/structure/B2367625.png)
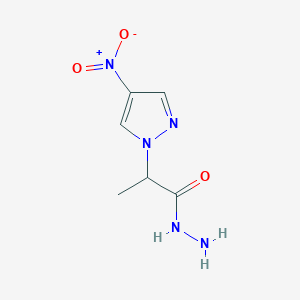
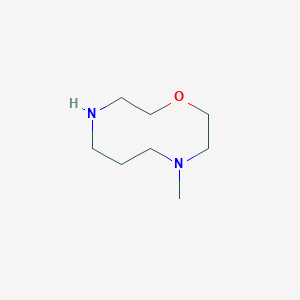
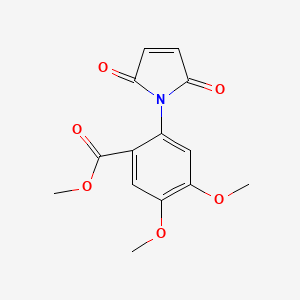
![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)
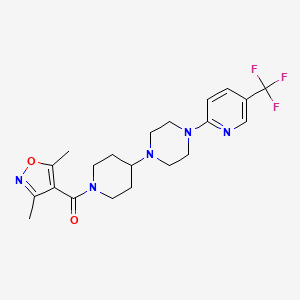
![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)
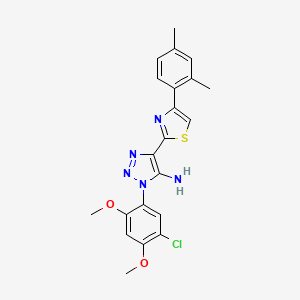
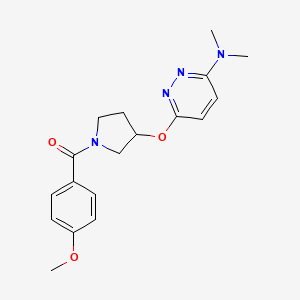
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)
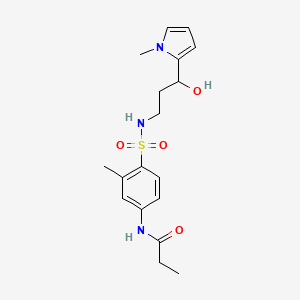
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
